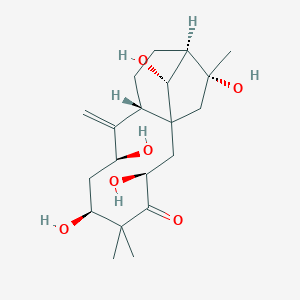
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, 8-(3-(p-fluorobenzoyl)propyl)-N-methyl-4-oxo-1-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, 8-(3-(p-fluorobenzoyl)propyl)-N-methyl-4-oxo-1-phenyl-, hydrochloride is a complex chemical compound known for its unique structural properties This compound is characterized by a spirocyclic framework, which is a common feature in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, 8-(3-(p-fluorobenzoyl)propyl)-N-methyl-4-oxo-1-phenyl-, hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the carboxamide group, and subsequent functionalization with the fluorobenzoyl and phenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, 8-(3-(p-fluorobenzoyl)propyl)-N-methyl-4-oxo-1-phenyl-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nature of the substituent.
Scientific Research Applications
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, 8-(3-(p-fluorobenzoyl)propyl)-N-methyl-4-oxo-1-phenyl-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, 8-(3-(p-fluorobenzoyl)propyl)-N-methyl-4-oxo-1-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(p-fluorobenzoyl)propyl)-4-oxo-1-phenyl-, hydrochloride
- 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-, hydrochloride
Uniqueness
Compared to similar compounds, 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, 8-(3-(p-fluorobenzoyl)propyl)-N-methyl-4-oxo-1-phenyl-, hydrochloride stands out due to its specific combination of functional groups and structural features
Properties
CAS No. |
54286-36-1 |
|---|---|
Molecular Formula |
C25H30ClFN4O3 |
Molecular Weight |
489.0 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H29FN4O3.ClH/c1-27-24(33)29-18-30(21-6-3-2-4-7-21)25(23(29)32)13-16-28(17-14-25)15-5-8-22(31)19-9-11-20(26)12-10-19;/h2-4,6-7,9-12H,5,8,13-18H2,1H3,(H,27,33);1H |
InChI Key |
IQBBWFFCFSPVNO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


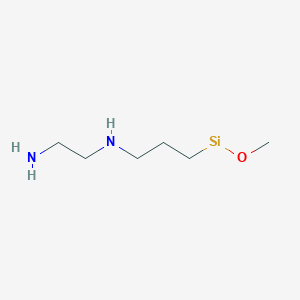
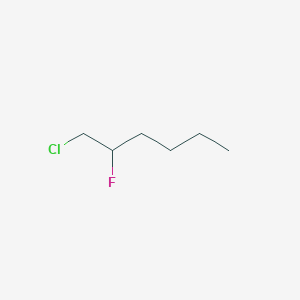
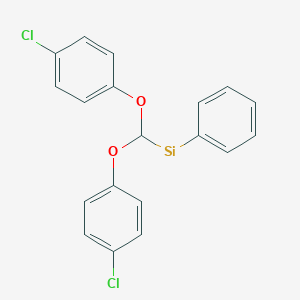
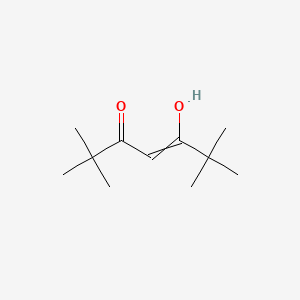
![Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14647659.png)
![N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14647668.png)
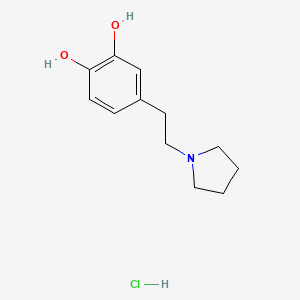
![1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14647692.png)
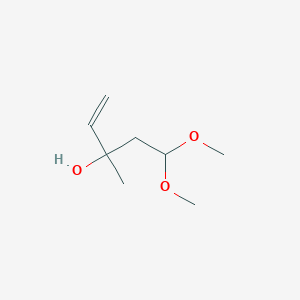
![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)

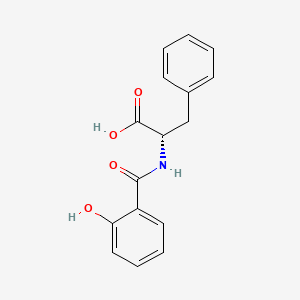
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
